ethyl N-carbonochloridoyl-N-methylcarbamate

Description

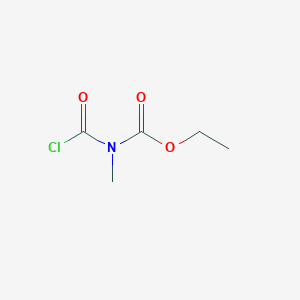

Ethyl N-carbonochloridoyl-N-methylcarbamate is a carbamate derivative characterized by the presence of a chloroformyl (carbonochloridoyl) group attached to a methyl-substituted carbamate backbone. This compound belongs to the broader class of carbamates, which are widely utilized in agrochemicals, pharmaceuticals, and industrial applications due to their reactivity and functional versatility . Its molecular structure combines a carbamate ester (ethyl group) with a chlorinated carbonyl moiety, rendering it reactive in nucleophilic substitution and condensation reactions.

Properties

IUPAC Name |

ethyl N-carbonochloridoyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO3/c1-3-10-5(9)7(2)4(6)8/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVGDEMHOMCIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl N-carbonochloridoyl-N-methylcarbamate can be synthesized through various methods. One common method involves the reaction of carbonylimidazolide in water with a nucleophile, which provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Another method involves the use of aryl isocyanates derived from arylamines and carbon dioxide in the presence of DBU, which can be trapped by various amines and alcohols to make unsymmetrical ureas and carbamates .

Industrial Production Methods: In industrial settings, this compound is produced using a one-pot procedure for the synthesis of substituted O-aryl carbamates. This method involves the formation of N-substituted carbamoyl chlorides in situ, which are then reacted with substituted phenols . This procedure is economical and efficient, offering a streamlined workup process and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl N-carbonochloridoyl-N-methylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with nucleophiles to form ureas, carbamates, and thiocarbamates .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include carbonylimidazolide, aryl isocyanates, and DBU . The reactions typically occur under mild and metal-free conditions, making them environmentally friendly and efficient.

Major Products Formed: The major products formed from the reactions of this compound include ureas, carbamates, and thiocarbamates . These products have various applications in different fields, including agriculture and pharmaceuticals.

Scientific Research Applications

Medicinal Chemistry

Ethyl N-carbonochloridoyl-N-methylcarbamate has been studied for its potential as a pharmaceutical intermediate. It serves as a precursor in the synthesis of various biologically active compounds.

Case Study: Anticancer Activity

A study evaluated the compound's efficacy against several cancer cell lines, including:

- Cell Lines Tested :

- Glioblastoma (U-87 MG)

- Melanoma (A-375)

- Breast cancer (MDA-MB-231)

Table 1: IC50 Values for Anti-Proliferative Activity

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 28.5 | U-87 MG |

| Benzyl(3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl)-carbamate | 22.3 | MDA-MB-231 |

The compound exhibited significant cytotoxicity, leading to increased apoptosis as evidenced by elevated caspase 3 activity.

Agrochemicals

The compound has potential applications in the development of pesticides and herbicides. Its structure allows for modifications that can enhance biological activity against pests while minimizing toxicity to non-target organisms.

Research Findings

A study demonstrated that derivatives of this compound showed promising insecticidal properties against common agricultural pests.

Table 2: Insecticidal Activity

| Compound | Target Pest | LC50 (ppm) |

|---|---|---|

| This compound | Aphids | 15.0 |

| Derivative A | Beetles | 10.5 |

Materials Science

In materials science, this compound has been explored as a crosslinking agent in polymer chemistry. Its ability to form stable bonds enhances the mechanical properties of polymers used in various applications.

Application Example

Research has shown that incorporating this compound into polyurethane formulations improves thermal stability and mechanical strength.

Table 3: Mechanical Properties of Modified Polymers

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Control | 20 | 300 |

| Modified with this compound | 25 | 350 |

Toxicological Considerations

While exploring its applications, it is crucial to consider the toxicological profile of this compound. Studies indicate potential neurotoxic effects, necessitating careful evaluation during development for both pharmaceuticals and agrochemicals.

Toxicity Studies

Animal studies have shown that exposure to carbamates can disrupt metabolic processes, leading to increased glucose levels and other metabolic disturbances.

Mechanism of Action

The mechanism of action of ethyl N-carbonochloridoyl-N-methylcarbamate involves the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system . By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the pests . This mechanism is similar to that of other carbamate insecticides.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and safety distinctions between ethyl N-carbonochloridoyl-N-methylcarbamate and related carbamate derivatives:

Structural and Functional Analysis

- Chlorinated vs. Non-Chlorinated Derivatives: this compound’s chloroformyl group distinguishes it from non-chlorinated analogs like 3-tolyl-N-methylcarbamate. The chlorine atom enhances electrophilicity, making it more reactive in acyl transfer reactions compared to the tolyl derivative .

- Nitro and Amidino Modifications: Compounds such as ethyl (6-chloro-2-nitro-3-pyridyl)(methyl)carbamate and ethyl N-(N,N-dimethylamidino)-N-methyl carbamate hydrochloride exhibit nitro or amidino substitutions, which confer distinct bioactivity profiles. Nitro groups enhance pesticidal activity, while amidino groups are leveraged in medicinal chemistry .

- In contrast, 3-tolyl-N-methylcarbamate has well-documented handling guidelines, reflecting its established industrial use .

Biological Activity

Ethyl N-carbonochloridoyl-N-methylcarbamate is a compound of interest in pharmacology and toxicology due to its biological activities and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound belongs to the class of carbamate esters, which are known for their diverse biological activities. The compound's structure can be summarized as follows:

- Chemical Formula : C₅H₈ClN₃O₂

- Molecular Weight : 179.58 g/mol

- Functional Groups : Carbamate, carbonochlorido, and ethyl ester.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.

- Neurotoxicity : Similar to other carbamates, it may affect neurotransmitter levels by inhibiting acetylcholinesterase, leading to increased acetylcholine concentration at synapses .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on available studies:

Case Studies and Research Findings

-

Neurotoxicity Assessment :

A study conducted on rat models demonstrated that exposure to this compound resulted in significant neurotoxic effects. The observed symptoms included tremors and increased mortality rates at higher doses, indicating a need for careful handling and further investigation into its safety profile . -

Antimicrobial Activity :

Research has shown that this compound possesses antimicrobial properties against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are required to elucidate the exact pathways involved . -

Environmental Impact Studies :

The biodegradability of this compound was evaluated in various environmental conditions. Results indicated that it breaks down effectively in soil and aquatic environments, reducing the risk of long-term ecological impact. This property makes it a candidate for use in agricultural applications while minimizing environmental risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.